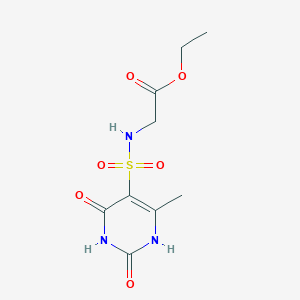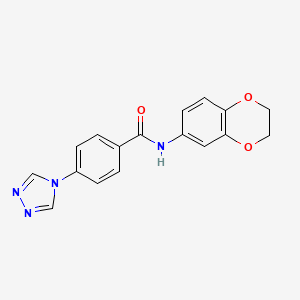![molecular formula C16H12ClN5OS B5425824 6-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5425824.png)
6-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound . It is part of the triazole family, which are known for their wide bioactivities . Triazoles and their fused heterocyclic derivatives have been evaluated for their anticonvulsant activity .
Synthesis Analysis
The synthesis of similar compounds involves the use of starting materials like isophthalic acid and dimethyl benzene-1,3-dicarboxylate to give acid hydrazide compounds. These are then converted into 4-amino-1,2,4-triazole-3-thiol-5-yl compounds by cyclization reaction with ethanoic KOH, CS2, and excess of hydrazine hydrate . A review on triazoles also discusses their synthesis and pharmacological potentials .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization reactions with ethanoic KOH, CS2, and excess of hydrazine hydrate . The nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further studies on its potential biological activities. Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . Therefore, similar studies could be conducted on this compound. Additionally, the compound could be tested against various cancer cell lines .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5OS/c1-8-12(13(21-23-8)10-4-2-3-5-11(10)17)15-20-22-14(9-6-7-9)18-19-16(22)24-15/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBUVKAKIQGGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NN4C(=NN=C4S3)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Butylsulfanyl-6-[6-methyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5425745.png)
![N-cyclohexyl-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5425760.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5425761.png)

![1-methyl-N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5425787.png)
![({4-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5425791.png)
![N-{[8-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}acetamide dihydrochloride](/img/structure/B5425798.png)

![N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(4-METHOXYPHENYL)UREA](/img/structure/B5425810.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5425822.png)
![ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5425828.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5425838.png)
![methyl 3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5425844.png)
